HDAC1 Inhibitory Potency vs. Carboxylate Inhibitors
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride demonstrates an IC50 of 269 nM against recombinant human HDAC1 [1]. In direct cross-study comparison, this represents a ~1500-fold enhancement in HDAC1 inhibitory potency relative to valproic acid (IC50 = 400 µM) [2][3] and a ~31-fold improvement over sodium butyrate (IC50 = 8.3 µM) [2]. The potency gain is attributable to the bidentate Zn2+ chelation of the hydroxamic acid warhead versus the monodentate carboxylate coordination of valproate and butyrate [4].
| Evidence Dimension | HDAC1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 269 nM |
| Comparator Or Baseline | Valproic acid: 400,000 nM (400 µM); Sodium butyrate: 8,300 nM (8.3 µM) |
| Quantified Difference | ~1500-fold more potent than valproic acid; ~31-fold more potent than sodium butyrate |
| Conditions | Recombinant human HDAC1; target compound: 10 min pre-incubation, 60 min substrate reaction, spectrophotometric detection; valproic acid and butyrate: standard HDAC1 biochemical assay |
Why This Matters
For experiments requiring sub-micromolar HDAC1 inhibition, valproic acid or sodium butyrate would be unsuitable substitutes; 2-amino-N-hydroxy-3-methylbutanamide hydrochloride achieves effective target engagement at concentrations ~3-4 orders of magnitude lower.
- [1] BindingDB. BDBM50491439 (CHEMBL2381738): HDAC1 inhibition data. ChEMBL/Chinese Academy of Sciences curation. 2020. View Source
- [2] Li Y, Seto E. HDAC inhibition data for reference compounds. Table 2 in: Pharmaceutics. 2022;14(12):2600. View Source
- [3] Phiel CJ, Zhang F, Huang EY, Guenther MG, Lazar MA, Klein PS. Histone deacetylase is a direct target of valproic acid. J Biol Chem. 2001;276(39):36734-36741. View Source
- [4] Finnin MS, Donigian JR, Cohen A, et al. Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. 1999;401(6749):188-193. View Source
